molecular formula C7H11NO2 B1524739 1-Amino-2-(furan-2-yl)propan-2-ol CAS No. 933726-05-7

1-Amino-2-(furan-2-yl)propan-2-ol

Cat. No. B1524739
M. Wt: 141.17 g/mol
InChI Key: HCEFDRFLECEKNL-UHFFFAOYSA-N
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Description

“1-Amino-2-(furan-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 933726-05-7. It has a molecular weight of 141.17 . The compound is stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of a similar compound, (S)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage .


Molecular Structure Analysis

The InChI code for “1-Amino-2-(furan-2-yl)propan-2-ol” is 1S/C7H11NO2/c1-7(9,5-8)6-3-2-4-10-6/h2-4,9H,5,8H2,1H3 . For more detailed molecular structure analysis, you may refer to the spectra provided in the SpectraBase .


Physical And Chemical Properties Analysis

“1-Amino-2-(furan-2-yl)propan-2-ol” is an oil-like substance stored at room temperature . It has a molecular weight of 141.17 .

Scientific Research Applications

1. Synthesis of 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine

  • Summary of Application: This compound is synthesized via the closure of the thiazole ring as a result of oxidation of the corresponding thioamide with potassium ferricyanide in alkaline solution .
  • Methods of Application: The initial N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol. The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux afforded the corresponding thioamide. The thioamide was then dissolved in aqueous propan-2-ol, the solution was made alkaline by adding 5% aqueous potassium hydroxide, and 20% aqueous K3[Fe(CN)6] was added .
  • Results or Outcomes: The 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine was obtained in 42% yield .

2. Production of Pyranone

  • Summary of Application: (S)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Safety And Hazards

The safety information for “1-Amino-2-(furan-2-yl)propan-2-ol” includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-amino-2-(furan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(9,5-8)6-3-2-4-10-6/h2-4,9H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEFDRFLECEKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(furan-2-yl)propan-2-ol

CAS RN

933726-05-7
Record name 1-amino-2-(furan-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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